molecular formula C18H18N2O3S B2530573 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide CAS No. 1211744-02-3

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide

Cat. No.: B2530573
CAS No.: 1211744-02-3
M. Wt: 342.41
InChI Key: SNJQCPXIILRVDI-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide is an intriguing compound with a complex structure. The molecule features a distinctive pyrrolo[3,2,1-ij]quinoline core, making it an interesting subject for various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically involves a multi-step processIndustrial production methods: In an industrial setting, the production methods might be scaled up with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions. Types of reactions: Common reactions include oxidation, reduction, and substitution. For instance, the nitrogen atoms in the quinoline core can be subject to electrophilic substitution. Common reagents and conditions: Oxidizing agents like hydrogen peroxide or KMnO4 can be employed for oxidation reactions. For reduction, reagents such as lithium aluminum hydride are used. Major products formed: Oxidation typically leads to the formation of quinoline-N-oxides, while reduction might yield simpler derivatives. Substitution reactions could introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide finds its use in several research areas:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as a pharmacophore in the design of new drugs.

  • Medicine: Explored for its possible therapeutic effects in treating diseases.

  • Industry: Utilized in materials science and possibly in the development of new materials or coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Molecular targets and pathways: It may target enzyme active sites or bind to receptor proteins, initiating a cascade of biochemical reactions. The precise mechanism depends on the context of its application.

Comparison with Similar Compounds

When compared to other pyrroloquinoline derivatives, N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide stands out due to its unique structural features and the presence of the phenylmethanesulfonamide group. Similar compounds might include N-substituted pyrroloquinolines, which can differ significantly in their reactivity and biological activity.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17-11-15-10-16(9-14-7-4-8-20(17)18(14)15)19-24(22,23)12-13-5-2-1-3-6-13/h1-3,5-6,9-10,19H,4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJQCPXIILRVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=CC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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